molecular formula C21H20F3NO2S B2871091 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797214-42-6

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2871091
CAS RN: 1797214-42-6
M. Wt: 407.45
InChI Key: QDXSIAXCWPVSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H20F3NO2S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solar Energy Conversion

Phenothiazine derivatives, including those with furan conjugated linkers, have been synthesized and utilized in dye-sensitized solar cells. These compounds, which share structural motifs with N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, have shown significant promise in improving solar energy-to-electricity conversion efficiencies. One specific derivative with a furan conjugated linker exhibited a 24% improvement in efficiency compared to reference cells, highlighting the potential of furan and thiophene-based compounds in renewable energy applications (Se Hun Kim et al., 2011).

Advanced Material Synthesis

The compound's structural components, such as furan and thiophene, are integral in synthesizing various advanced materials. For instance, geminally activated nitro dienes incorporating furan-2-yl and thiophen-2-yl groups have been synthesized, demonstrating the versatility of these heterocyclic components in creating novel materials with potential applications in electronic devices and other technological advancements (R. Baichurin et al., 2019).

Antioxidant and Anticancer Activities

Novel derivatives containing furan and thiophene moieties have been investigated for their antioxidant and anticancer activities. Certain compounds with these structural features exhibited antioxidant activity surpassing that of well-known antioxidants like ascorbic acid. Additionally, their anticancer potential was evaluated against various cancer cell lines, underscoring the importance of furan and thiophene structures in medicinal chemistry and drug development (I. Tumosienė et al., 2020).

Organosilicon Chemistry

In the realm of organosilicon chemistry, compounds featuring furan and thiophene units have facilitated the synthesis of known and novel isocyanates. These isocyanates are pivotal in the production of polyurethanes and other polymers, showcasing the utility of furan and thiophene derivatives in creating materials with diverse industrial applications (A. Lebedev et al., 2006).

Polymer Science

Furan and thiophene-based polymers, such as those synthesized from monomers with furanylanilino and thiophenylanilino backbones, exhibit significant electrochemical activity. These polymers are of interest in the field of conductive materials, offering potential applications in electronic devices and energy storage systems (Lawrence C. Baldwin et al., 2008).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO2S/c22-21(23,24)18-6-3-16(4-7-18)5-8-20(26)25(14-17-10-12-27-15-17)11-9-19-2-1-13-28-19/h1-4,6-7,10,12-13,15H,5,8-9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXSIAXCWPVSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.